molecular formula C24H20N2O3 B11332011 N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11332011
M. Wt: 384.4 g/mol
InChI Key: JEQJHHFSQGHUJB-UHFFFAOYSA-N
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Description

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl ether, a pyridine ring, and a furan carboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyridine Derivative: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzyl ether intermediate.

    Formation of the Furan Carboxamide: The final step involves the formation of the furan carboxamide moiety. This can be achieved through a coupling reaction between the pyridine derivative and a furan carboxylic acid or its activated ester.

Industrial Production Methods

Industrial production of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-{[4-(METHOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE: Similar structure but with a methoxy group instead of a benzyloxy group.

    N-{[4-(ETHOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE: Similar structure but with an ethoxy group instead of a benzyloxy group.

The uniqueness of N-{[4-(BENZYLOXY)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C24H20N2O3/c27-24(22-9-6-16-28-22)26(23-10-4-5-15-25-23)17-19-11-13-21(14-12-19)29-18-20-7-2-1-3-8-20/h1-16H,17-18H2

InChI Key

JEQJHHFSQGHUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CO4

Origin of Product

United States

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